molecular formula C11H6ClF3N2O B12951972 2-(6-Chloropyridazin-3-yl)-4-(trifluoromethyl)phenol

2-(6-Chloropyridazin-3-yl)-4-(trifluoromethyl)phenol

Cat. No.: B12951972
M. Wt: 274.62 g/mol
InChI Key: QYIVVNSWDITXNI-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-4-(trifluoromethyl)phenol is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridazine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-4-(trifluoromethyl)phenol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Chlorination: The pyridazine ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Phenol: The chlorinated pyridazine is coupled with 4-(trifluoromethyl)phenol under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
  • N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
  • 2-(6-Chloropyridazin-3-yl)phenol

Uniqueness

2-(6-Chloropyridazin-3-yl)-4-(trifluoromethyl)phenol is unique due to the presence of both a trifluoromethyl group and a phenol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications, offering unique interactions and effects compared to similar compounds.

Properties

Molecular Formula

C11H6ClF3N2O

Molecular Weight

274.62 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)-4-(trifluoromethyl)phenol

InChI

InChI=1S/C11H6ClF3N2O/c12-10-4-2-8(16-17-10)7-5-6(11(13,14)15)1-3-9(7)18/h1-5,18H

InChI Key

QYIVVNSWDITXNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=NN=C(C=C2)Cl)O

Origin of Product

United States

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